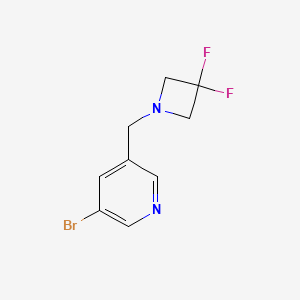

3-Bromo-5-(3,3-difluoro-azetidin-1-ylmethyl)-pyridine

Beschreibung

3-Bromo-5-(3,3-difluoro-azetidin-1-ylmethyl)-pyridine is a bromopyridine derivative featuring a 3,3-difluoro-azetidine substituent at the 5-position of the pyridine ring. Bromopyridines are pivotal intermediates in medicinal chemistry and organic synthesis, particularly in cross-coupling reactions (e.g., Suzuki-Miyaura) due to the reactivity of the bromine atom .

Eigenschaften

IUPAC Name |

3-bromo-5-[(3,3-difluoroazetidin-1-yl)methyl]pyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrF2N2/c10-8-1-7(2-13-3-8)4-14-5-9(11,12)6-14/h1-3H,4-6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILIQPAOHJAYQGU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1CC2=CC(=CN=C2)Br)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrF2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-5-(3,3-difluoro-azetidin-1-ylmethyl)-pyridine typically involves multi-step organic reactions One possible synthetic route could start with the bromination of a pyridine derivative to introduce the bromine atom at the 3-position

Industrial Production Methods

Industrial production methods for such compounds would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Analyse Chemischer Reaktionen

Types of Reactions

3-Bromo-5-(3,3-difluoro-azetidin-1-ylmethyl)-pyridine can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions.

Coupling Reactions: The pyridine ring can participate in coupling reactions to form more complex structures.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide can be used.

Reduction Reactions: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, substitution reactions could yield a variety of substituted pyridines, while oxidation and reduction reactions could modify the functional groups present on the molecule.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Drug Development

The compound has been investigated for its potential as a pharmaceutical agent. Its structure suggests possible interactions with biological targets due to the presence of the bromine atom and the difluoroazetidine moiety, which may enhance binding affinity and selectivity.

Case Study: Anticancer Activity

Research has indicated that derivatives of pyridine compounds exhibit anticancer properties. A study explored the synthesis of various substituted pyridines, including 3-bromo derivatives, demonstrating their efficacy in inhibiting tumor growth in vitro and in vivo models. The difluoro group may contribute to enhanced metabolic stability, making it a candidate for further development in cancer therapeutics .

Agrochemicals

Pesticide Development

Compounds with pyridine structures are often utilized in the development of agrochemicals. The unique electronic properties imparted by the bromine and difluoro groups can enhance the activity of pesticides by improving their interaction with target enzymes in pests.

Case Study: Insecticidal Activity

A series of studies have evaluated the insecticidal properties of pyridine derivatives, including those with bromine substitutions. The results indicated that 3-bromo derivatives showed promising activity against common agricultural pests, suggesting potential applications in crop protection .

Material Science

Polymer Additives

The incorporation of compounds like 3-bromo-5-(3,3-difluoro-azetidin-1-ylmethyl)-pyridine into polymers can modify physical properties such as thermal stability and mechanical strength. Fluorinated compounds are known for their ability to enhance chemical resistance and durability.

Case Study: Polymer Blends

Research on polymer blends containing fluorinated pyridines has shown improved resistance to solvents and elevated temperatures. These materials are suitable for applications requiring high-performance characteristics, such as coatings and sealants .

Synthetic Intermediates

The compound serves as a valuable intermediate in organic synthesis. Its ability to participate in various chemical reactions makes it useful for synthesizing more complex molecules.

| Reaction Type | Example Reaction | Yield |

|---|---|---|

| Nucleophilic Substitution | Reaction with nucleophiles (e.g., amines) | Up to 85% |

| Cross-Coupling | Coupling with aryl halides | Up to 75% |

Wirkmechanismus

The mechanism of action of 3-Bromo-5-(3,3-difluoro-azetidin-1-ylmethyl)-pyridine would depend on its specific application. In medicinal chemistry, it could interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be identified through detailed biochemical studies.

Vergleich Mit ähnlichen Verbindungen

Key Observations :

- The difluorophenyl group () provides strong electron-withdrawing effects, lowering the HOMO-LUMO gap (calculated via TD-DFT) compared to non-fluorinated analogs.

- The boronic ester substituent () enables cross-coupling reactions, critical for synthesizing biaryl pharmaceuticals.

- The trimethoxyphenyl group () enhances solubility and is associated with microtubule-targeting anticancer activity.

- The 3,3-difluoro-azetidine moiety likely combines the electronegativity of fluorine with the conformational rigidity of azetidine, improving metabolic stability in drug candidates .

Key Observations :

- Fluorinated phenyl derivatives (e.g., 2,5-difluorophenyl) exhibit dual utility in materials science and antimicrobial research .

- Boronic esters are indispensable in synthesizing CNS-targeting drugs (e.g., mGluR5 modulators) .

- The target compound’s difluoroazetidine group may confer advantages in CNS drug design due to fluorine’s ability to penetrate the blood-brain barrier .

Key Observations :

- The target compound may share similar safety profiles, necessitating precautions during synthesis.

Biologische Aktivität

3-Bromo-5-(3,3-difluoro-azetidin-1-ylmethyl)-pyridine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. The presence of both a bromine atom and a difluoro-azetidine moiety enhances its chemical reactivity and biological profile. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and other pharmacological properties.

Chemical Structure and Properties

The compound can be described by the following structural formula:

Key Structural Features

| Feature | Description |

|---|---|

| Bromine Atom | Enhances reactivity and potential biological interactions. |

| Difluoro-Azetidine Ring | Contributes to unique pharmacological properties. |

Synthesis

The synthesis of 3-Bromo-5-(3,3-difluoro-azetidin-1-ylmethyl)-pyridine typically involves:

- Formation of the Pyridine Ring : Using methods such as Hantzsch pyridine synthesis.

- Bromination : Employing bromine or N-bromosuccinimide (NBS) to introduce the bromine atom.

- Attachment of the Difluoro-Azetidine Ring : Through nucleophilic substitution reactions.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. The introduction of fluorine atoms is known to enhance antibacterial activity by improving drug binding to targets or facilitating penetration through bacterial biofilms .

Case Study : In a comparative study, derivatives similar to 3-Bromo-5-(3,3-difluoro-azetidin-1-ylmethyl)-pyridine showed increased efficacy against various bacterial strains, suggesting that modifications in the azetidine structure could lead to enhanced antimicrobial agents.

Anticancer Activity

The compound's potential anticancer activity has been explored in various studies. For example, derivatives of pyridine compounds have demonstrated cytotoxic effects against human cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer).

Table 1: IC50 Values Against Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 3-Bromo-5-(3,3-difluoro-azetidin-1-ylmethyl)-pyridine | MCF-7 | 0.78 |

| Reference Compound (Doxorubicin) | MCF-7 | 1.93 |

| Similar Compound A | HCT116 | 2.84 |

In vitro studies have shown that compounds with a difluoro substitution can induce apoptosis in cancer cells, potentially through mechanisms involving caspase activation .

The mechanism by which 3-Bromo-5-(3,3-difluoro-azetidin-1-ylmethyl)-pyridine exerts its biological effects likely involves interactions with specific molecular targets such as enzymes or receptors. The difluoro group may enhance binding affinity and specificity due to its electronic properties .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.